Rapamycin-d3

Description

Properties

IUPAC Name |

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Rapamycin-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rapamycin-d3, its core applications in research, and detailed methodologies for its use. This compound, a deuterated isotopologue of Rapamycin (also known as Sirolimus), serves as a critical tool in the precise quantification of Rapamycin in complex biological matrices. Its primary application lies in its use as an internal standard for chromatographic and mass spectrometric techniques, ensuring accuracy and reproducibility in pharmacokinetic and therapeutic drug monitoring studies.

Core Concepts: The Role of this compound in Quantitative Analysis

Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate growth, proliferation, and survival.[1][2][3] Its immunosuppressive properties have led to its widespread use in preventing organ transplant rejection.[4] Given its narrow therapeutic window, precise measurement of Rapamycin concentrations in patient samples, typically whole blood, is paramount.

This is where this compound plays a pivotal role. As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to Rapamycin.[5] When added to a biological sample, it co-elutes with the analyte of interest during chromatography and is co-ionized in the mass spectrometer. The key difference lies in its mass-to-charge ratio (m/z), which is slightly higher due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the concentration of Rapamycin, compensating for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in validated LC-MS/MS methods for Rapamycin quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [7][8] |

| Molecular Weight | 917.19 g/mol | [1][9] |

| CAS Number | 392711-19-2 | [3][7] |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | -20°C | [9] |

Table 2: Summary of Validated LC-MS/MS Method Parameters for Rapamycin Quantification using this compound

| Parameter | Reported Values | Source |

| Linearity Range | 0.1 - 100 ng/mL (porcine whole blood) 0.5 - 49.2 ng/mL (human whole blood) 2.3 - 1000.0 ng/mL (rabbit ocular matrix) | [10][11][12] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (porcine whole blood) 0.5 ng/mL (human whole blood) 2.3 ng/mL (rabbit ocular matrix) | [10][11][12] |

| Intra-assay Precision (CV%) | 0.9 - 14.7% | [11] |

| Inter-assay Precision (CV%) | 2.5 - 12.5% 2.7 - 5.7% | [5][11] |

| Accuracy | 89 - 138% 90 - 113% | [11] |

| Recovery | 76.6 - 84% | [11] |

Experimental Protocols

Protocol 1: Sample Preparation from Whole Blood for LC-MS/MS Analysis

This protocol outlines a common protein precipitation method for extracting Rapamycin from whole blood samples.

Materials:

-

Whole blood sample

-

This compound internal standard working solution (in methanol)

-

Zinc sulfate solution (0.1 M)

-

Methanol/Acetonitrile solution (e.g., 20/80 v/v)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

96-well plate (optional, for high-throughput analysis)

-

Nitrogen evaporator (optional)

Methodology:

-

To 50-100 µL of whole blood in a microcentrifuge tube, add an equal volume of the this compound internal standard working solution.[13]

-

Add a protein precipitating agent. A common approach is to add a solution of zinc sulfate followed by a methanol/acetonitrile mixture.[13][14] For example, add 120 µL of 0.1 M ZnSO₄, vortex, and then add 200 µL of the internal standard in methanol.[13]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[14]

-

Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.[15]

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 20/80 v/v acetonitrile/water).[15]

Protocol 2: LC-MS/MS Parameters for Rapamycin Quantification

This section provides typical starting parameters for developing an LC-MS/MS method for Rapamycin quantification. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18, YMC ODS-AQ)[10]

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[8]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 2 mM ammonium acetate[8]

-

Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute Rapamycin.

-

Flow Rate: 0.2 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

-

Column Temperature: 40 - 50°C[12]

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode[12]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Rapamycin (Analyte): The ammonium adduct [M+NH₄]⁺ at m/z 931.6 is often monitored, with a product ion around m/z 864.6.[5] Another common adduct is the sodium adduct [M+Na]⁺ at m/z 936.6, with a product ion around m/z 409.3.[12]

-

This compound (Internal Standard): The corresponding deuterated parent and product ions will be monitored (e.g., for the ammonium adduct, m/z 934.6 → product ion).

-

-

IonSpray Voltage: 5500 V[11]

Visualizations

Signaling Pathway

Caption: The mTOR Signaling Pathway and the inhibitory action of Rapamycin.

Experimental Workflow

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry quantitation of immunosuppressive drugs in clinical specimens using online solid-phase extraction and accurate-mass full scan-single ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

Rapamycin-d3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Methodologies Associated with Deuterated Rapamycin

This technical guide provides a comprehensive overview of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, and its critical role in advancing biomedical research, particularly as an internal standard in quantitative analyses. Furthermore, this guide outlines detailed experimental protocols for its use and for assessing the biological effects of Rapamycin, alongside visualizations of the associated signaling pathways.

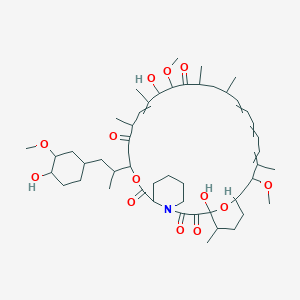

Chemical Structure and Physicochemical Properties

This compound, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on a methoxy group. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantification of Rapamycin in complex biological matrices.

The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Synonyms | Sirolimus-d3, (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone-d3 |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃[2][3][4][5] |

| Molecular Weight | 917.19 g/mol [2][4][6] |

| CAS Number | 392711-19-2[2][3][4][5] |

| Appearance | White to off-white solid |

| Purity | ≥98%[4][6] |

| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform[7] |

| Storage | Store at -20°C, protected from light[4][6] |

| SMILES | O=C(C(N1--INVALID-LINK--C[C@@H]2CC--INVALID-LINK----INVALID-LINK--C2)CC(--INVALID-LINK--/C=C(C)/--INVALID-LINK----INVALID-LINK--C([C@@H]3C)=O)=O)=O">C@HCCCC1)=O)[C@]4(O)O--INVALID-LINK--([2H])[2H])/C(C)=C/C=C/C=C/--INVALID-LINK--C3">C@HCC[C@H]4C[7] |

| InChI Key | QFJCIRLUMZQUOT-PGDKAFJSSA-N[7] |

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][8] Rapamycin, and by extension this compound, first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2]

The mTOR signaling network is intricate, comprising two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 , which is sensitive to acute rapamycin treatment, is a master regulator of cell growth. It integrates signals from growth factors, nutrients (amino acids), energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.

-

mTORC2 , which is generally considered insensitive to acute rapamycin treatment, plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt.

The core components and interactions within the mTOR signaling pathway are depicted in the following diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the assessment of Rapamycin's biological activity.

Quantification of Rapamycin by LC-MS/MS using this compound as an Internal Standard

This protocol describes a robust method for the accurate quantification of Rapamycin in biological samples, such as whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

3.1.1. Materials and Reagents

-

Rapamycin analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Zinc sulfate

-

Deionized water

-

Whole blood samples

3.1.2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rapamycin and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Rapamycin primary stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

3.1.3. Sample Preparation

-

To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 200 µL of a protein precipitation solution (e.g., methanol with 0.1 M zinc sulfate).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Rapamycin from matrix components (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rapamycin: Precursor ion (m/z) -> Product ion (m/z). A common transition is 936.6 -> 409.3 (as [M+Na]⁺ adduct).[9][10][11]

-

This compound: Precursor ion (m/z) -> Product ion (m/z). The expected transition would be approximately 939.6 -> 409.3 (as [M+Na]⁺ adduct), accounting for the three deuterium atoms.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity for both analytes.

-

3.1.5. Data Analysis

Construct a calibration curve by plotting the peak area ratio of Rapamycin to this compound against the concentration of the Rapamycin standards. Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Cell-Based Assays to Assess Rapamycin Activity

The following protocols are commonly used to evaluate the biological effects of Rapamycin on cultured cells.

3.2.1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Rapamycin (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Seed cells in a 6-well plate and treat with Rapamycin as described for the MTT assay.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

3.2.3. Autophagy Assessment (Western Blot for LC3-II and p62)

Rapamycin is a known inducer of autophagy. This can be monitored by observing the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 via Western blotting.[15][16][17]

-

Treat cells with Rapamycin (e.g., 100 nM) for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Rapamycin in preclinical and clinical research. Its distinct mass shift allows for precise differentiation from the unlabeled drug in mass spectrometry, making it the gold standard internal standard. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their analytical workflows and to investigate the multifaceted biological effects of Rapamycin through various cell-based assays. A thorough understanding of the mTOR signaling pathway, as visualized in this document, is crucial for interpreting the results of such experiments and for the continued development of mTOR inhibitors as therapeutic agents.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 3. scispace.com [scispace.com]

- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 5. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. kumc.edu [kumc.edu]

- 15. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Rapamycin-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rapamycin-d3 (Sirolimus-d3), a deuterated analog of the potent mTOR inhibitor Rapamycin. This document is intended for researchers, scientists, and drug development professionals, offering core data, signaling pathway information, and detailed experimental protocols for its application.

Core Compound Data: this compound

This compound is primarily utilized as an internal standard for the precise quantification of Rapamycin in various biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its isotopic labeling ensures similar chemical and physical properties to the parent compound, allowing for accurate correction of sample loss during preparation and instrumental analysis.

Below is a summary of its key quantitative properties:

| Property | Value | Citations |

| CAS Number | 392711-19-2 | [1][2][3][4][5] |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][2] |

| Molecular Weight | 917.2 g/mol (also reported as 917.19, 917.21) | [1][3][4] |

| Synonyms | Sirolimus-d3 | [1][2] |

Mechanism of Action and the mTOR Signaling Pathway

Rapamycin functions as a highly specific and potent allosteric inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[6][7] Rapamycin's mechanism of action involves forming a complex with the intracellular receptor FK506-binding protein-12 (FKBP12).[7][8] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7][8]

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status.[6] It exists in two distinct multi-protein complexes, mTORC1 and mTORC2.[6][7] While both are crucial for cellular regulation, only mTORC1 is acutely sensitive to inhibition by the Rapamycin-FKBP12 complex.[9] Inhibition of mTORC1 leads to downstream effects such as the suppression of protein synthesis—by affecting substrates like S6 Kinase 1 (S6K1) and 4E-BP1—and the induction of autophagy.[8][10]

Experimental Protocols: Quantification of Rapamycin using this compound

The following protocol is a representative methodology for the quantification of Rapamycin in whole blood using LC-MS/MS with this compound as an internal standard.

1. Objective: To determine the concentration of Rapamycin in whole blood samples with high specificity and sensitivity.

2. Materials and Reagents:

-

Rapamycin analytical standard

-

This compound (internal standard)

-

Whole blood samples (e.g., human, rat, porcine)

-

Methanol (LC-MS grade)

-

Zinc Sulfate solution

-

Acetonitrile (LC-MS grade)

-

Formic Acid

-

Ammonium Acetate

-

Ultrapure water

-

Microcentrifuge tubes

-

96-well plates

3. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of Rapamycin and this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Rapamycin into blank whole blood.

-

Sample Preparation:

-

Aliquot 100 µL of whole blood sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add the internal standard (this compound) solution.

-

Precipitate proteins by adding a solution of zinc sulfate and methanol or acetonitrile.

-

Vortex mix the samples thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a 96-well plate for analysis.

-

4. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid and ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[11]

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Rapamycin and this compound. For example, a transition for Sirolimus (SRL) could be m/z 931.7 → 864.6, and for Sirolimus-d3 (SRL-d3) m/z 934.7 → 864.6.[11]

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (Rapamycin) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (Sirolimus-D3) | LGC Standards [lgcstandards.com]

- 4. esschemco.com [esschemco.com]

- 5. This compound ( [acanthusresearch.com]

- 6. cusabio.com [cusabio.com]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

The Gold Standard: Rapamycin-d3 as an Internal Standard in Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical chemistry, the accuracy of quantitative analysis is paramount. For therapeutic drug monitoring (TDM) and pharmacokinetic studies of the immunosuppressant drug Rapamycin (also known as Sirolimus), the use of a stable isotope-labeled internal standard is not just a best practice, but the gold standard for achieving reliable and reproducible results. This technical guide delves into the core mechanism of action of Rapamycin-d3 as an internal standard, providing detailed experimental protocols, comprehensive data, and visual workflows to empower researchers in their analytical endeavors.

The Mechanism of Action: Why Deuterium Labeling Excels

The fundamental principle behind using an internal standard (IS) in quantitative mass spectrometry is to correct for variations that can occur during sample preparation and analysis. These variations can stem from inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard should behave chemically and physically identically to the analyte of interest, yet be distinguishable by the mass spectrometer.

This is where this compound, a deuterated form of Rapamycin, offers a significant advantage over other types of internal standards, such as structural analogs (e.g., Ascomycin or Desmethoxyrapamycin).

Key Characteristics of this compound as an Internal Standard:

-

Chemical and Physical Similarity: this compound is structurally identical to Rapamycin, with the only difference being the substitution of three hydrogen atoms with their heavier isotope, deuterium. This minimal change ensures that this compound has virtually the same polarity, solubility, and chromatographic retention time as the native analyte. Consequently, it experiences the same degree of extraction recovery and is affected by matrix components in the same manner.

-

Co-elution: Due to its near-identical properties, this compound co-elutes with Rapamycin during liquid chromatography (LC). This is a critical factor, as it ensures that both the analyte and the internal standard are subjected to the same matrix environment as they enter the mass spectrometer's ion source, allowing for effective compensation of matrix-induced signal fluctuations.

-

Mass Differentiation: The three deuterium atoms give this compound a mass-to-charge ratio (m/z) that is three units higher than that of Rapamycin. This mass difference is easily resolved by a tandem mass spectrometer (MS/MS), allowing for the independent detection and quantification of both the analyte and the internal standard without mutual interference.

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the assay. Studies have shown that the inter-patient assay imprecision (CV%) for Sirolimus analysis is consistently lower when using Sirolimus-d3 (2.7%-5.7%) compared to a structural analog like Desmethoxyrapamycin (7.6%-9.7%)[1]. This is because this compound more effectively compensates for the variability in ionization efficiency caused by different patient matrices[1].

The Analytical Workflow: From Sample to Result

The quantification of Rapamycin in biological matrices using this compound as an internal standard typically follows a well-defined workflow. This process involves sample preparation, liquid chromatographic separation, and tandem mass spectrometric detection.

Experimental Protocols

Herein, we provide a detailed, consolidated experimental protocol for the quantification of Rapamycin in whole blood using this compound as an internal standard, based on common practices in the field.

Materials and Reagents

-

Rapamycin (Sirolimus) reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Ammonium acetate

-

Drug-free whole blood (for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rapamycin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of Rapamycin by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.5 to 50 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 15-20 ng/mL.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample (calibrator, quality control, or unknown).

-

Add 100 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of cold methanol or acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Column Temperature: 40-50°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rapamycin: m/z 931.7 → 864.6

-

This compound: m/z 934.7 → 864.6

-

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

Data Presentation: Performance Characteristics

The use of this compound as an internal standard in LC-MS/MS methods for Rapamycin quantification results in excellent performance characteristics. The following tables summarize typical validation data from published methods.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | r² |

| Rapamycin | Whole Blood | 0.5 - 50 | 0.5 | > 0.99 |

| Rapamycin | Whole Blood | 0.6 - 49.2 | 0.6 | > 0.997 |

| Rapamycin | Porcine Blood | 0.1 - 100 | 0.1 | > 0.99 |

| Rapamycin | Ocular Tissue | 2.3 - 1000 | 2.3 | > 0.9998 |

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Rapamycin | Whole Blood | Low | < 15 | < 15 | 85 - 115 |

| Mid | < 15 | < 15 | 85 - 115 | ||

| High | < 15 | < 15 | 85 - 115 | ||

| Rapamycin | Porcine Blood | Multiple | 7.8 - 13.0 | 4.0 - 7.0 | Not Reported |

| Rapamycin | Porcine Tissues | Multiple | 3.3 - 10.8 | -4.8 - 3.8 | Not Reported |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Rapamycin | Whole Blood | 76.6 - 84 |

| Rapamycin | Ocular Tissue | Not Reported |

| Rapamycin | Porcine Tissues | Not Reported |

Rapamycin's Biological Mechanism: The mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism[2][3][4]. Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the mTORC1 complex, inhibiting its downstream signaling.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Rapamycin is a robust and reliable approach that is essential for accurate therapeutic drug monitoring and pharmacokinetic research. Its chemical and physical similarity to the analyte ensures effective compensation for analytical variability, leading to superior precision and accuracy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this gold-standard methodology in their laboratories.

References

- 1. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a Certificate of Analysis (CoA) for Rapamycin-d3. Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. This guide will delve into the core components of a typical this compound CoA, offering detailed experimental protocols and visual representations of key concepts.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA is a critical quality assurance document that provides detailed information about its identity, purity, and other relevant characteristics.[1][2][3] It serves as a guarantee from the manufacturer that the material has undergone rigorous testing.

A logical workflow for the generation and interpretation of a this compound CoA is outlined below:

Caption: Logical workflow for this compound quality control and CoA generation.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a this compound Certificate of Analysis.

Table 1: Physical and Chemical Properties

| Property | Specification |

| CAS Number | 392711-19-2 |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ |

| Molecular Weight | 917.19 g/mol |

| Appearance | White to off-white solid |

| Storage | -20°C, protect from light |

Table 2: Analytical Data

| Test | Method | Specification |

| Identity | ¹H NMR | Consistent with structure |

| LC-MS | Consistent with structure and mass | |

| Chemical Purity | HPLC (UV, 278 nm) | ≥95% |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterated forms (d₃) |

| Residual Solvents | GC-MS | Meets USP <467> requirements |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated rapamycin and other impurities.

Methodology: A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed.[4][5][6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical isocratic condition is methanol:water (80:20 v/v).[4][5][6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 278 nm.[7]

-

Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).

-

Data Analysis: The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Caption: Experimental workflow for HPLC purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.

Methodology: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8][9][10]

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method described above, to ensure separation from impurities before introduction into the mass spectrometer.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode to detect the molecular ions.

-

Monitored Ions: The sodium adduct of this compound ([M+Na]⁺) at m/z 939.6 and the corresponding unlabeled Rapamycin ([M+Na]⁺) at m/z 936.6.

-

-

Sample Preparation: As described for the HPLC method.

-

Data Analysis:

-

Identity: The presence of the ion at m/z 939.6 confirms the molecular weight of this compound.

-

Isotopic Purity: The relative intensities of the ion peaks corresponding to this compound and any unlabeled Rapamycin are used to calculate the isotopic purity.

-

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons.

Methodology: ¹H NMR spectroscopy provides detailed information about the structure of a molecule.[11][12][13][14]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum is compared to a reference spectrum of Rapamycin. The key confirmation for this compound is the reduction or absence of the signal corresponding to the methoxy protons at the site of deuteration, which typically appears as a singlet in the spectrum of unlabeled Rapamycin. The presence of two sets of peaks indicates the existence of conformational isomers in solution, which is a known characteristic of rapamycin.[12][14]

Rapamycin and the mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[15][16][17] Rapamycin first forms a complex with the intracellular protein FKBP12.[16] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[18]

Caption: Simplified diagram of the mTOR signaling pathway and the inhibitory action of Rapamycin.

This guide provides a foundational understanding of the critical information contained within a this compound Certificate of Analysis. By detailing the analytical methodologies and the biological context of this important research compound, we aim to empower researchers to confidently assess the quality and suitability of their materials for their scientific endeavors.

References

- 1. alliancechemical.com [alliancechemical.com]

- 2. datacor.com [datacor.com]

- 3. contractlaboratory.com [contractlaboratory.com]

- 4. researchgate.net [researchgate.net]

- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. novapublishers.com [novapublishers.com]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rapamycin-d3 in mTOR Pathway Research: A Technical Guide

Abstract: The mechanistic Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism, growth, and proliferation, making it a key target in therapeutic areas such as oncology, immunology, and aging research. Rapamycin, a potent allosteric inhibitor of the mTOR Complex 1 (mTORC1), is a cornerstone tool for studying this pathway. For precise and accurate quantification of Rapamycin in biological matrices, a robust internal standard is essential. This technical guide details the pivotal role of Rapamycin-d3, a deuterated analog, in advancing mTOR research. It serves as the gold-standard internal standard for mass spectrometry-based quantification, ensuring the accuracy and reliability of experimental data. This document provides an in-depth overview of the mTOR pathway, the function of this compound, quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

The mTOR pathway is a complex signaling network that integrates intracellular and extracellular signals, including nutrients, growth factors, and cellular energy levels, to orchestrate cellular responses.[1][2] mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][3]

-

mTORC1: Composed of mTOR, Raptor, and mLST8, this complex is sensitive to Rapamycin.[2][4] It controls anabolic processes like protein and lipid biosynthesis and limits catabolic processes like autophagy.[5] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which together promote mRNA translation and ribosome biogenesis.[3][4][6]

-

mTORC2: Containing mTOR, Rictor, mSIN1, and mLST8, this complex is generally considered insensitive to acute Rapamycin treatment.[2] It regulates cell survival and cytoskeleton organization, partly by activating the kinase Akt.

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular immunophilin receptor, FKBP12 (FK506-Binding Protein 12).[4][6][] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[4][5] This binding allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream targets and thus suppressing cell growth and proliferation.[][8][9]

This compound: The Ideal Internal Standard

This compound (Sirolimus-d3) is a deuterated form of Rapamycin, where three hydrogen atoms (H) have been replaced by their stable, non-radioactive isotope, deuterium (D).[8][10] This subtle modification increases the molecular weight by three daltons but does not alter its chemical properties, structure, or biological activity as an mTOR inhibitor.[8]

Its primary and critical role in mTOR research is to serve as an internal standard (IS) for quantitative analysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[8][11] Stable isotope-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry because they exhibit nearly identical chemical and physical behavior to their unlabeled counterparts.[10][11]

Advantages of Using this compound as an Internal Standard:

-

Correction for Sample Variability: It accurately corrects for analyte loss during every step of the analytical process, including sample extraction, handling, and injection.

-

Mitigation of Matrix Effects: Biological samples (e.g., blood, tissue homogenates) are complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Since this compound has the same ionization efficiency and is affected by the matrix in the same way as unlabeled Rapamycin, it provides reliable normalization.[11]

-

Identical Chromatographic Behavior: this compound co-elutes with Rapamycin from the liquid chromatography column, ensuring that matrix effects are identical for both the analyte and the standard at the point of detection.

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, this compound significantly enhances the accuracy, precision, and robustness of quantification, leading to more reliable and reproducible data.[11] Studies have shown that using a deuterated internal standard consistently lowers the coefficient of variation (CV) in assays compared to using a structural analog.[11]

Quantitative Data

For accurate quantification using LC-MS/MS, specific mass transitions for the analyte and the internal standard are monitored. The following tables summarize key physicochemical and mass spectrometric properties.

Table 1: Physicochemical Properties of Rapamycin and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Rapamycin (Sirolimus) | C₅₁H₇₉NO₁₃ | 914.17[12] |

| This compound (Sirolimus-d3) | C₅₁H₇₆D₃NO₁₃ | 917.19[13][14] |

Table 2: Representative Mass Spectrometry Parameters for Quantification

Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the compounds. This involves selecting a precursor ion (typically the charged molecule) and a specific product ion that forms after fragmentation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Rapamycin (as [M+Na]⁺) | 936.6 | 409.3 | ESI+[15] |

| Rapamycin (as [M+NH₄]⁺) | 931.7 | 864.6 | ESI+[16] |

| This compound (as [M+NH₄]⁺) | 934.7 | 864.6 | ESI+[16] |

| Desmethoxy-rapamycin (Analog IS) | 901.0 | 834.0 | ESI+[17] |

Note: The choice of adduct ([M+Na]⁺, [M+NH₄]⁺, etc.) and fragment ions may vary depending on the specific LC-MS/MS system and method optimization.

Experimental Protocol: Quantification of Rapamycin in Whole Blood

This section provides a representative methodology for the quantification of Rapamycin in whole blood using this compound as an internal standard, based on common practices described in the literature.[12][16][17][18]

4.1. Materials and Reagents

-

Rapamycin certified standard

-

This compound internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Zinc Sulfate solution (e.g., 0.1 M)

-

Ammonium Acetate

-

Formic Acid

-

Ultrapure Water

-

Whole blood samples (control and unknown)

4.2. Preparation of Standards and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Rapamycin and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C or below, protected from light.[13]

-

Calibration Standards: Serially dilute the Rapamycin stock solution to prepare a series of working solutions. Spike these into blank whole blood to create calibration standards covering the desired analytical range (e.g., 0.5 - 100 ng/mL).[12]

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 20 ng/mL) in methanol. This solution will be used for protein precipitation.

4.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each calibrator, quality control sample, and unknown patient sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (this compound in methanol, often containing zinc sulfate to enhance precipitation) to each tube.[17]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[12]

4.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A reverse-phase C18 or C8 column is commonly used.[15][17]

-

Mobile Phase: A gradient elution using a combination of (A) water with ammonium acetate and/or formic acid and (B) methanol or acetonitrile with the same additives.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[17]

-

Detection: Use Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for Rapamycin and this compound (see Table 2).

4.5. Data Analysis and Quantification

-

Integrate the peak areas for both the Rapamycin and this compound MRM transitions.

-

Calculate the ratio of the Rapamycin peak area to the this compound peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the prepared calibration standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of Rapamycin in the unknown samples based on their measured peak area ratios.

Conclusion

This compound is an indispensable tool in the field of mTOR pathway research. While its biological activity mirrors that of unlabeled Rapamycin, its true value lies in its role as a stable isotope-labeled internal standard. By enabling highly accurate and precise quantification of Rapamycin in complex biological samples, this compound ensures the integrity and reliability of pharmacokinetic, pharmacodynamic, and basic research data. For any scientist investigating the mTOR pathway with Rapamycin, the use of this compound in a validated LC-MS/MS method is the definitive approach for generating high-quality, reproducible results.

References

- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. novapublishers.com [novapublishers.com]

- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 13. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 15. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of sirolimus by liquid chromatography-tandem mass spectrometry using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Rapamycin-d3 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3][4] Rapamycin, a macrolide compound, is a potent and specific allosteric inhibitor of the mTOR Complex 1 (mTORC1).[3][5]

Rapamycin-d3 is the deuterated analog of Rapamycin. In biomedical research, deuteration—the substitution of hydrogen atoms with their heavy isotope, deuterium—is a key strategy.[6] This modification can alter the pharmacokinetic profile of a drug, often by slowing its metabolic breakdown, which can lead to more sustained biological activity.[6][7] In the context of in vitro cancer cell line studies, this compound serves two primary purposes: as a stable isotope-labeled internal standard for quantitative analysis and as a biologically active compound to study the effects of mTOR inhibition, with its mechanism of action being identical to that of Rapamycin.[5][8] This guide provides an in-depth overview of the applications of this compound in cancer cell research, focusing on its mechanism, experimental protocols, and impact on cellular processes.

Mechanism of Action: mTORC1 Inhibition

Rapamycin's anti-cancer effects are mediated through its specific inhibition of the mTOR protein kinase.[4] The process begins with Rapamycin binding to the intracellular receptor FK506-binding protein-12 (FKBP12).[9][10] This newly formed Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1.[1] This action does not inhibit the kinase activity of mTOR directly but acts allosterically to prevent mTORC1 from accessing its key downstream substrates, thereby blocking the signaling cascade.[1][5]

The primary downstream targets of mTORC1 are the p70 S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9][10]

-

Inhibition of p70S6K: By preventing the phosphorylation and activation of p70S6K, Rapamycin halts the signaling that leads to ribosomal biogenesis and the translation of specific mRNAs required for cell cycle progression.[1][9]

-

Activation of 4E-BP1: In its active, hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E and allowing protein synthesis to proceed. Rapamycin's inhibition of mTORC1 keeps 4E-BP1 in its active, inhibitory state, thus shutting down the translation of key proteins involved in cell growth and proliferation, such as cyclins.[2][9]

Key Applications and Cellular Effects

Inhibition of Cell Proliferation and G1 Cell Cycle Arrest

A primary anti-cancer effect of this compound is the induction of cell cycle arrest, typically in the G1 phase.[9][11] This is achieved by inhibiting the translation of proteins crucial for the G1-S transition.[12] One of the most significant targets in this process is Cyclin D.

Studies have shown a strong correlation between the baseline level of Cyclin D1 and sensitivity to Rapamycin in prostate cancer cell lines.[11] In HER-2-overexpressing breast cancer cells, Rapamycin treatment leads to a marked downregulation of Cyclin D3 protein.[10][13] This occurs because Rapamycin stimulates the proteasome-dependent degradation of Cyclin D3, reducing its half-life and preventing the activation of cyclin-dependent kinases (CDK4/6) that are necessary for cell cycle progression.[10][13]

| Cell Line | Cancer Type | Rapamycin Concentration | Duration | Observed Effect | Citation |

| HEK293 | Human Embryonic Kidney | 0.1 nM (IC50) | Not Specified | Potent mTOR inhibition. | [5] |

| SKBr-3, BT-474 | Breast (HER-2+) | 10 nmol/L | 8 - 24 hours | G1 arrest; significant downregulation of Cyclin D3 protein. | [13][14] |

| 22RV1 | Prostate | ~10 nM | 72 hours | High sensitivity; inhibition of cell growth. | [11] |

| PC3, LNCaP | Prostate | ~10 nM | 72 hours | Moderate sensitivity; inhibition of cell growth. | [11] |

| DU145 | Prostate | >1 µM | 72 hours | Low sensitivity; minimal effect on cell growth. | [11] |

| A549 | Non-Small Cell Lung | Not Specified | Not Specified | Enhanced Dasatinib-induced G1 arrest. | [15] |

| Ca9-22 | Oral (Gingival) | ~15 µM (IC50) | 24 hours | Inhibition of proliferation; repression of Cyclin D1. | [12] |

Induction of Autophagy

mTORC1 is a key negative regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. By inhibiting mTORC1, this compound effectively activates autophagy.[5][12] This has significant implications in cancer therapy, as inducing autophagy can sometimes lead to cancer cell death.[12] In studies on human gingival carcinoma cells (Ca9-22), treatment with 20 µM Rapamycin for 24 hours led to a dramatic increase in autophagic cell death, from a basal level of 0.9% to 82.2%.[12] This was confirmed by the increased expression of autophagy markers like LC3B-II.[12]

Induction of Apoptosis

While typically considered a cytostatic agent that causes cell cycle arrest, higher concentrations of Rapamycin can induce apoptosis (programmed cell death) in some cancer cell lines.[4][16] This apoptotic effect is linked to a more profound inhibition of mTORC1, leading to the complete dissociation of mTOR from its binding partner, Raptor.[16] This complete inhibition suppresses the phosphorylation of 4E-BP1, which is a critical signal for cell survival in many cancers.[16]

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of this compound on cancer cell lines. Researchers should optimize conditions for specific cell lines and experimental setups.

Cell Culture and this compound Treatment

-

Cell Seeding: Culture cancer cells in the appropriate medium (e.g., RPMI-1640 or DMEM with 5-10% FBS) and seed them into multi-well plates (e.g., 96-well for viability, 6-well for protein extraction) at a density that allows for logarithmic growth during the experiment.

-

Adherence: Allow cells to adhere and stabilize by incubating for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]

-

Treatment: Dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., ranging from 1 nM to 20 µM). Replace the existing medium in the cell plates with the drug-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability (MTT/MTS) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure: Following the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Protein Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the mTOR pathway.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-mTOR, anti-p-p70S6K, anti-Cyclin D1/D3, anti-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a critical tool for cancer cell line research. Its identical mechanism of action to Rapamycin allows it to be used to effectively probe the mTOR signaling pathway, a nexus of cancer cell proliferation and survival.[4] Its applications span from inducing G1 cell cycle arrest through the downregulation of key proteins like Cyclin D3 to promoting autophagic cell death.[12][13] The deuteration of the molecule also provides the benefit of use as a stable isotope-labeled standard for precise quantification in complex biological matrices. The detailed protocols and quantitative data summarized in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in the ongoing effort to understand and combat cancer.

References

- 1. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Rapamycin: an anti-cancer immunosuppressant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. Targeting the mammalian target of rapamycin (mTOR): a new approach to treating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin D3 is down-regulated by rapamycin in HER-2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapamycin Enhances the Anti-Cancer Effect of Dasatinib by Suppressing Src/PI3K/mTOR Pathway in NSCLC Cells | PLOS One [journals.plos.org]

- 16. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Rapamycin-d3 in Preclinical Pharmacokinetic Assessments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Rapamycin-d3, a deuterated isotopologue of Rapamycin (also known as Sirolimus), in the landscape of preclinical pharmacokinetic (PK) studies. While primarily utilized as a superior internal standard in bioanalytical assays for the quantification of Rapamycin, the unique physicochemical properties conferred by deuterium labeling also present intriguing, albeit largely unexplored, possibilities for its use as a therapeutic agent. This document will delve into the established application of this compound as an internal standard, detail relevant experimental protocols, and discuss the theoretical pharmacokinetic advantages of deuterated compounds, providing a comprehensive resource for researchers in the field.

The Pivotal Role of this compound as an Internal Standard

In the quantitative analysis of drug concentrations in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] this compound serves as an ideal internal standard for Rapamycin in preclinical studies for several key reasons:

-

Co-elution and Similar Physicochemical Behavior: this compound and Rapamycin exhibit nearly identical chromatographic retention times and extraction recovery, ensuring that any variability during sample preparation and analysis affects both the analyte and the internal standard equally.[3]

-

Minimization of Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Because this compound has the same ionization efficiency as Rapamycin, it effectively compensates for these matrix effects.[1][2]

-

Improved Assay Precision: Studies have demonstrated that using a deuterium-labeled internal standard like Sirolimus-d3 (this compound) results in consistently lower coefficients of variation (CV) compared to using a non-isotopic structural analog as an internal standard.[1][2]

The workflow for a typical preclinical pharmacokinetic study of Rapamycin, employing this compound as an internal standard, is a multi-step process designed to ensure robust and reliable data.

Preclinical PK Study Workflow with this compound as an Internal Standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. Below are representative protocols for sample preparation and analysis.

Protocol 1: Sample Preparation using Protein Precipitation

This method is widely used for the extraction of Rapamycin from whole blood samples.

-

Aliquoting: To a 100 µL aliquot of whole blood (or tissue homogenate), add the internal standard solution.

-

Precipitation: Add a precipitating solution (e.g., methanol or acetonitrile containing the this compound internal standard).[4]

-

Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[4]

-

Injection: Inject a small volume of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical parameters for the quantification of Rapamycin using an LC-MS/MS system with this compound as the internal standard.

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column is commonly used for separation.[4][5]

-

Mobile Phase: A gradient of an aqueous solution (e.g., containing ammonium formate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[5]

-

Flow Rate: Maintained at a constant rate suitable for the column dimensions.

-

-

Tandem Mass Spectrometry (MS/MS):

Quantitative Data from Preclinical Rapamycin Studies

While specific pharmacokinetic data for administered this compound is not available in the public domain, numerous studies have characterized the pharmacokinetics of Rapamycin in various preclinical models. This data is foundational for understanding its disposition and for designing future studies.

| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |

| Healthy Dogs | 0.1 mg/kg, PO (single dose) | 8.39 ± 1.73 | - | 140 ± 23.9 (0-48h) | 38.7 ± 12.7 |

| Healthy Dogs | 0.1 mg/kg, PO (daily for 5 days) | 5.49 ± 1.99 | - | 126 ± 27.1 (0-48h) | 99.5 ± 89.5 |

| Miniswine | Rapamycin-eluting stent | 10.91 ± 1.28 | 2.0 ± 0.2 | 1.15 ± 0.11 (ng·h/mL⁻¹) | 7.25 ± 0.63 |

| Rabbits | 0.05 mg/kg, IV | - | - | - | > 13 |

| Rabbits | 0.5 mg/kg, IV | - | - | - | > 13 |

Data adapted from multiple sources. Note that parameters and conditions vary between studies.[7][8][9]

The Deuterium Kinetic Isotope Effect and its Implications for this compound as a Therapeutic

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[10][11]

Rapamycin is primarily metabolized by the CYP3A4 enzyme.[12] Strategic deuteration at sites of metabolism could potentially lead to a this compound molecule with an improved pharmacokinetic profile.

The Potential Impact of the Kinetic Isotope Effect on this compound Metabolism.

Potential Advantages of a Deuterated Rapamycin Therapeutic:

-

Improved Metabolic Stability: Slower metabolism can lead to a longer half-life and increased overall drug exposure (AUC).[10]

-

Reduced Peak-to-Trough Fluctuations: A more stable metabolic profile could result in more consistent plasma concentrations, potentially improving the therapeutic index.

-

Lower Dosing Frequency: An extended half-life might allow for less frequent dosing, which can improve patient compliance.[10]

-

Altered Metabolite Profile: Deuteration could shift the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites.[10]

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[13][14] Rapamycin first forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[15]

Simplified mTORC1 Signaling Pathway Inhibition by Rapamycin.

While it is presumed that this compound would have the same mechanism of action as Rapamycin, dedicated pharmacodynamic studies would be necessary to confirm this and to evaluate if the altered pharmacokinetics impact the degree and duration of mTORC1 inhibition.

Conclusion

This compound is an indispensable tool in the preclinical pharmacokinetic evaluation of Rapamycin, serving as the benchmark internal standard for bioanalytical assays. Its use ensures the generation of high-quality, reliable data necessary for the progression of drug development programs. While the application of this compound as a therapeutic agent remains a theoretical consideration, the principles of the deuterium kinetic isotope effect suggest that such a molecule could offer a differentiated and potentially improved pharmacokinetic profile. Further preclinical studies directly investigating the absorption, distribution, metabolism, and excretion of this compound are warranted to explore this potential. This guide provides the foundational knowledge for researchers to effectively utilize this compound in its current, critical role and to consider its future possibilities in drug development.

References